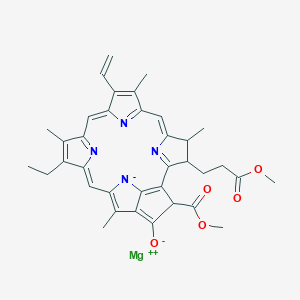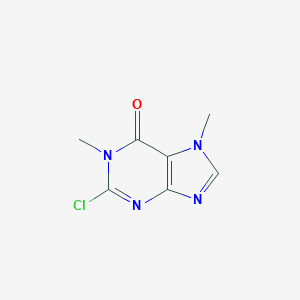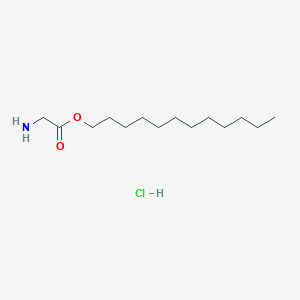
Methylchlorophyllide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylchlorophyllide A is a chlorophyll derivative that has been widely studied in the field of photosynthesis research. It is a key intermediate in the biosynthesis of chlorophyll and is involved in the conversion of chlorophyllide into chlorophyll. Methylchlorophyllide A has been found to have a variety of biochemical and physiological effects, making it an important subject of study for researchers in the field.
Mécanisme D'action
Methylchlorophyllide A acts as a precursor for the synthesis of chlorophyll, which is a key pigment involved in photosynthesis. Chlorophyll is responsible for absorbing light energy and converting it into chemical energy, which is used by plants to carry out photosynthesis. Methylchlorophyllide A is involved in the regulation of chlorophyll biosynthesis and the development of photosynthetic apparatus in plants. It has also been found to be involved in the regulation of light harvesting and energy transfer in photosynthetic organisms.
Effets Biochimiques Et Physiologiques
Methylchlorophyllide A has been found to have a variety of biochemical and physiological effects. It is involved in the regulation of chlorophyll biosynthesis and the development of photosynthetic apparatus in plants. It has also been found to be involved in the regulation of light harvesting and energy transfer in photosynthetic organisms. In addition, methylchlorophyllide A has been found to have antioxidant properties, which help to protect plants from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methylchlorophyllide A is a useful tool for studying photosynthesis and chlorophyll biosynthesis. It can be used to manipulate the levels of chlorophyll and other photosynthetic pigments in plants, which can help to elucidate the mechanisms involved in photosynthesis. However, the synthesis of methylchlorophyllide A is complex and requires specialized equipment and expertise. In addition, the use of methylchlorophyllide A in lab experiments is limited by its cost and availability.
Orientations Futures
There are several directions for future research on methylchlorophyllide A. One area of interest is the regulation of chlorophyll biosynthesis and the development of photosynthetic apparatus in plants. Another area of interest is the role of methylchlorophyllide A in the regulation of light harvesting and energy transfer in photosynthetic organisms. In addition, the antioxidant properties of methylchlorophyllide A could be further explored for their potential applications in agriculture and medicine. Finally, the synthesis of methylchlorophyllide A could be optimized to make it more cost-effective and accessible for researchers.
Méthodes De Synthèse
Methylchlorophyllide A is synthesized from chlorophyllide by the enzyme chlorophyllide a oxygenase (CAO). The reaction involves the insertion of an oxygen atom into the C-7 position of chlorophyllide, resulting in the formation of methylchlorophyllide A. The reaction is catalyzed by CAO, which is a key enzyme in the biosynthesis of chlorophyll.
Applications De Recherche Scientifique
Methylchlorophyllide A has been used extensively in research on photosynthesis. It is a key intermediate in the biosynthesis of chlorophyll, and its synthesis and degradation are tightly regulated in plants. Studies have shown that methylchlorophyllide A plays a crucial role in the regulation of chlorophyll biosynthesis and the development of photosynthetic apparatus in plants. It has also been found to be involved in the regulation of light harvesting and energy transfer in photosynthetic organisms.
Propriétés
Numéro CAS |
15741-04-5 |
|---|---|
Nom du produit |
Methylchlorophyllide A |
Formule moléculaire |
C36H36MgN4O5 |
Poids moléculaire |
629 g/mol |
Nom IUPAC |
magnesium;16-ethenyl-11-ethyl-3-methoxycarbonyl-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate |
InChI |
InChI=1S/C36H37N4O5.Mg/c1-9-20-16(3)23-13-25-18(5)22(11-12-29(41)44-7)33(39-25)31-32(36(43)45-8)35(42)30-19(6)26(40-34(30)31)15-28-21(10-2)17(4)24(38-28)14-27(20)37-23;/h9,13-15,18,22,32H,1,10-12H2,2-8H3,(H-,37,38,39,40,42);/q-1;+2/p-1 |
Clé InChI |
FBNPIPQHKABSFB-UHFFFAOYSA-M |
SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC)C)C(=O)OC)[O-])C)C.[Mg+2] |
SMILES canonique |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC)C)C(=O)OC)[O-])C)C.[Mg+2] |
Synonymes |
methylchlorophyllide A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)

![4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one](/img/structure/B95142.png)
![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)